N-((1-hydroxycyclopentyl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom . The molecular structure of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiophene ring. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
- Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .
Drug Discovery and Medicinal Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
The primary targets of N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been found to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other thiophene compounds, such as anti-inflammatory, anticancer, and antimicrobial effects . .
Future Directions
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHTWQVHRPYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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